N-(2,6-difluorobenzoyl)-N'-(2,2,6,6-tetramethyl-4-piperidyl)urea
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Overview
Description
N-(2,6-difluorobenzoyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a difluorobenzoyl group and a tetramethylpiperidyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzoyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)urea typically involves the reaction of 2,6-difluorobenzoyl chloride with N-(2,2,6,6-tetramethyl-4-piperidyl)amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzoyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzoyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)urea involves its interaction with specific molecular targets. The difluorobenzoyl group may interact with enzymes or receptors, leading to modulation of their activity. The tetramethylpiperidyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-difluorobenzoyl)-N’-(4-methylpiperidyl)urea
- N-(2,6-difluorobenzoyl)-N’-(2,2,6,6-tetramethylpiperidyl)thiourea
- N-(2,6-difluorobenzoyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)carbamate
Uniqueness
N-(2,6-difluorobenzoyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)urea is unique due to the presence of both difluorobenzoyl and tetramethylpiperidyl groups, which confer specific chemical and biological properties. The combination of these groups can result in enhanced stability, bioavailability, and activity compared to similar compounds.
Properties
IUPAC Name |
2,6-difluoro-N-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N3O2/c1-16(2)8-10(9-17(3,4)22-16)20-15(24)21-14(23)13-11(18)6-5-7-12(13)19/h5-7,10,22H,8-9H2,1-4H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXCTDVWWBLDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)NC(=O)C2=C(C=CC=C2F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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